molecular formula C19H24N2O4S B11169291 N-[5-(diethylsulfamoyl)-2-methoxyphenyl]-3-methylbenzamide

N-[5-(diethylsulfamoyl)-2-methoxyphenyl]-3-methylbenzamide

Cat. No.: B11169291
M. Wt: 376.5 g/mol
InChI Key: NOAWDZUGASXQIB-UHFFFAOYSA-N
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Description

N-[5-(diethylsulfamoyl)-2-methoxyphenyl]-3-methylbenzamide is a synthetic organic compound with a complex molecular structure It is characterized by the presence of a diethylsulfamoyl group, a methoxyphenyl group, and a methylbenzamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[5-(diethylsulfamoyl)-2-methoxyphenyl]-3-methylbenzamide typically involves multiple steps:

    Formation of the Diethylsulfamoyl Intermediate: The initial step involves the reaction of diethylamine with chlorosulfonic acid to form diethylsulfamoyl chloride.

    Coupling with Methoxyphenyl Derivative: The diethylsulfamoyl chloride is then reacted with 2-methoxyphenylamine under basic conditions to form the diethylsulfamoyl-2-methoxyphenyl intermediate.

    Amidation Reaction: Finally, the intermediate is coupled with 3-methylbenzoic acid in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the final product, this compound.

Industrial Production Methods

In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions such as temperature, pressure, and solvent choice to maximize yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

N-[5-(diethylsulfamoyl)-2-methoxyphenyl]-3-methylbenzamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The sulfonamide group can be reduced to an amine.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst.

    Substitution: Electrophiles such as bromine (Br₂) or nitric acid (HNO₃) in the presence of a catalyst like iron (Fe).

Major Products

    Oxidation: Formation of hydroxylated derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of halogenated or nitrated derivatives.

Scientific Research Applications

N-[5-(diethylsulfamoyl)-2-methoxyphenyl]-3-methylbenzamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its therapeutic potential in treating diseases such as cancer or inflammatory conditions.

    Industry: Utilized in the development of new materials or as a precursor in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism by which N-[5-(diethylsulfamoyl)-2-methoxyphenyl]-3-methylbenzamide exerts its effects depends on its interaction with specific molecular targets. It may act by:

    Inhibiting Enzymes: Binding to the active site of enzymes and preventing substrate access.

    Modulating Receptors: Interacting with cell surface or intracellular receptors to alter signaling pathways.

    Disrupting Protein-Protein Interactions: Interfering with the binding of proteins involved in critical cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • N-[5-(diethylsulfamoyl)-2-methoxyphenyl]benzamide
  • N-[5-(diethylsulfamoyl)-2-methoxyphenyl]-3-methylbutanamide

Uniqueness

N-[5-(diethylsulfamoyl)-2-methoxyphenyl]-3-methylbenzamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different pharmacokinetic properties, binding affinities, and therapeutic potentials.

This detailed overview provides a comprehensive understanding of this compound, highlighting its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

Molecular Formula

C19H24N2O4S

Molecular Weight

376.5 g/mol

IUPAC Name

N-[5-(diethylsulfamoyl)-2-methoxyphenyl]-3-methylbenzamide

InChI

InChI=1S/C19H24N2O4S/c1-5-21(6-2)26(23,24)16-10-11-18(25-4)17(13-16)20-19(22)15-9-7-8-14(3)12-15/h7-13H,5-6H2,1-4H3,(H,20,22)

InChI Key

NOAWDZUGASXQIB-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)S(=O)(=O)C1=CC(=C(C=C1)OC)NC(=O)C2=CC=CC(=C2)C

Origin of Product

United States

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